N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide
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Overview
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolo-benzothiazole moiety and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the dioxolo-benzothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a sulfanyl linkage, often using thiol-based reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable ligands and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfanyl derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
- 3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide stands out due to its unique combination of a dioxolo-benzothiazole core and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-21-10-2-4-11(5-3-10)24-8-16(20)19-17-18-12-6-13-14(23-9-22-13)7-15(12)25-17/h2-7H,8-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZISMLICJIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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